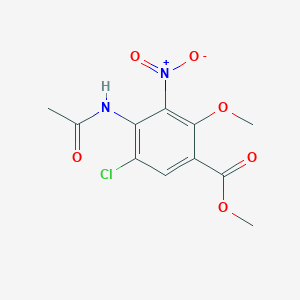

Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester

Vue d'ensemble

Description

Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester is a complex organic compound with a unique structure that includes various functional groups such as acetylamino, chloro, methoxy, and nitro groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester typically involves multiple steps, starting from simpler precursor compounds. One common method involves the esterification of benzoic acid derivatives. For instance, the esterification of benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid can yield methyl benzoate . Further functionalization steps, such as nitration, chlorination, and acetylation, are then carried out under controlled conditions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amino group under conditions such as catalytic hydrogenation.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzoic acid esters.

Applications De Recherche Scientifique

Pharmacological Applications

1. Metabolite of Metoclopramide

Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester is recognized as a biotransformed metabolite of Metoclopramide, a dopamine D2 receptor antagonist used primarily as an antiemetic agent. Its structure allows it to play a significant role in the metabolic pathway of Metoclopramide, which is crucial for understanding drug interactions and side effects associated with this medication .

2. Antimicrobial Activity

Research has indicated that derivatives of benzoic acid exhibit antimicrobial properties. The presence of chlorine and nitro groups in this compound enhances its activity against various bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Organic Synthesis

1. Building Block for Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and acylation reactions .

2. Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Starting Materials : Methyl 4-acetamido-5-chloro-2-methoxybenzoate can be synthesized using acetyl chloride and appropriate amines.

- Reactions Involved : Typical reactions include acylation and nitration processes to introduce the acetylamino and nitro groups into the aromatic ring .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Pharmacokinetics of Metoclopramide

In pharmacokinetic studies involving Metoclopramide, the metabolite this compound was identified as a significant contributor to the drug's overall efficacy and safety profile. Understanding its metabolic pathway aids in optimizing dosage forms for better therapeutic outcomes .

Mécanisme D'action

The mechanism of action of benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows it to participate in diverse biochemical pathways, potentially leading to its observed biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoic acid, 4-(acetylamino)-, methyl ester: Similar structure but lacks the chloro, methoxy, and nitro groups.

Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group instead of the acetylamino, chloro, methoxy, and nitro groups.

Benzoic acid, 4-amino-, methyl ester: Contains an amino group instead of the acetylamino, chloro, methoxy, and nitro groups.

Uniqueness

The uniqueness of benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the nitro group, for example, can significantly influence its reactivity and biological activity compared to similar compounds.

Activité Biologique

Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester, also known by its CAS number 126463-85-2, is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C11H11ClN2O6

- Molecular Weight : 302.671 g/mol

- CAS Number : 126463-85-2

Pharmacological Activity

Benzoic acid derivatives have been studied for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has shown promising results in several studies:

- Anticancer Activity : Research indicates that benzoic acid derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that similar compounds inhibited the growth of HeLa (cervical cancer) cells with IC50 values in the micromolar range .

- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Compounds with similar nitro and chloro substitutions have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria .

- Mechanisms of Action : The biological activity is often attributed to the presence of functional groups such as nitro and chloro, which can interact with cellular targets through mechanisms like reactive oxygen species (ROS) generation or interference with nucleic acid synthesis .

Case Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of benzoic acid derivatives on several cancer cell lines including L1210 (murine leukemia) and CEM (human T-lymphocyte). The results indicated that compounds with similar structural characteristics to our target compound exhibited IC50 values ranging from 10 to 50 μM, demonstrating moderate to high efficacy against these cell lines .

Case Study 2: Antimicrobial Activity

In another investigation, a series of benzoic acid derivatives were tested for antimicrobial activity against common pathogens. The findings revealed that compounds with nitro groups showed enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that our compound may also possess similar antimicrobial effects due to its structural similarities .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

methyl 4-acetamido-5-chloro-2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O6/c1-5(15)13-8-7(12)4-6(11(16)20-3)10(19-2)9(8)14(17)18/h4H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTWSLYICULVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439377 | |

| Record name | Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126463-85-2 | |

| Record name | Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.